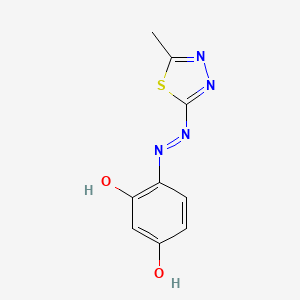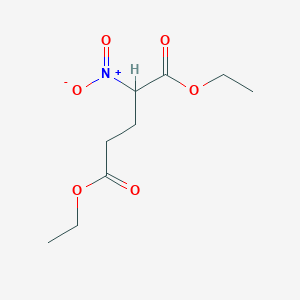
1,4,5,8-Tetramethylacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetramethylacridine is an organic compound belonging to the acridine family. Acridines are heterocyclic compounds containing nitrogen atoms within their ring structures. This particular compound is characterized by the presence of four methyl groups attached to the acridine core at positions 1, 4, 5, and 8. The compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4,5,8-Tetramethylacridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,4,5,8-tetramethyl-2-nitrobenzene with a suitable reducing agent can yield the desired acridine derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4,5,8-Tetramethylacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acridine to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridines.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetramethylacridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex acridine derivatives and as a reagent in various organic reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.
Medicine: Research has explored its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes.
Wirkmechanismus
The mechanism by which 1,4,5,8-Tetramethylacridine exerts its effects involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the helical structure and interfering with replication and transcription processes. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent.
Similar Compounds:
Acridine: The parent compound of this compound, lacking the methyl groups.
1,4,5,8-Tetramethylacridone: An oxidized derivative with a carbonyl group at position 9.
9-Aminoacridine: A derivative with an amino group at position 9, known for its antimicrobial properties.
Uniqueness: this compound is unique due to the presence of four methyl groups, which enhance its stability and alter its electronic properties. These modifications can influence its reactivity and interactions with biological molecules, making it distinct from other acridine derivatives .
Eigenschaften
| 93816-50-3 | |
Molekularformel |
C17H17N |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
1,4,5,8-tetramethylacridine |
InChI |
InChI=1S/C17H17N/c1-10-5-7-12(3)16-14(10)9-15-11(2)6-8-13(4)17(15)18-16/h5-9H,1-4H3 |
InChI-Schlüssel |
CGKIOPCXNHRFEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C3C(=CC=C(C3=NC2=C(C=C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Fluoromethyl)phenyl]propan-1-one](/img/structure/B14358619.png)




![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)
